molecular formula C18H21N5O B11237122 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline

Cat. No.: B11237122
M. Wt: 323.4 g/mol
InChI Key: WCTMIAQBPKJSAS-UHFFFAOYSA-N
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Description

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline is a complex organic compound featuring a tetrazole ring, a methoxyphenyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Alkylation: The tetrazole intermediate is then alkylated using 2-bromo-2-methylpropane to introduce the propan-2-yl group.

    Coupling with Methylaniline: The final step involves coupling the alkylated tetrazole with 2-methylaniline under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of new polymers or as a building block for advanced materials.

Biology and Medicine

    Pharmacology: Investigated for its potential as a drug candidate due to its unique structural features.

    Biological Probes: Used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Application in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]ethyl}-2-methylaniline: Similar structure but with an ethyl group instead of a propan-2-yl group.

    N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-ethylaniline: Similar structure but with an ethylaniline moiety.

Uniqueness

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from many other compounds and contributes to its potential versatility in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]-2-methylaniline

InChI

InChI=1S/C18H21N5O/c1-13-7-5-6-8-16(13)19-18(2,3)17-20-21-22-23(17)14-9-11-15(24-4)12-10-14/h5-12,19H,1-4H3

InChI Key

WCTMIAQBPKJSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)OC

Origin of Product

United States

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